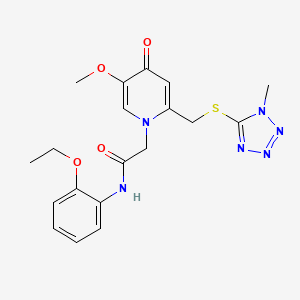

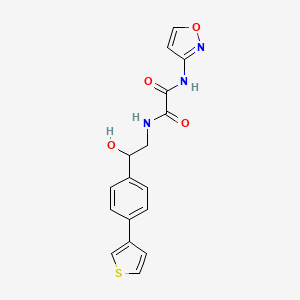

![molecular formula C16H15N3O3S2 B3001393 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034528-63-5](/img/structure/B3001393.png)

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including inhibition of carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various reagents to introduce different functional groups. For example, the synthesis of sulfamethizole, a related sulfonamide antibacterial drug, involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis . Similar synthetic strategies could be applied to the synthesis of the compound , although the specific synthetic route is not detailed in the provided papers.

Molecular Structure Analysis

Sulfonamide derivatives often exhibit a distorted tetrahedral arrangement around the sulfur atom, as confirmed by X-ray diffraction measurements. The introduction of different substituents does not significantly alter the core structure of the 1,3,4-thiadiazole ring . The molecular structure of the compound would likely follow this general pattern, with the specific substituents influencing its three-dimensional conformation and, consequently, its biological activity.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including further substitution reactions, depending on the nature of the substituents present on the aromatic ring or the heterocyclic moiety. The reactivity of the compound would be influenced by the presence of the 2-hydroxy-2,3-dihydro-1H-inden-2-yl moiety and the benzo[c][1,2,5]thiadiazole ring system. These groups could potentially interact with biological targets or undergo metabolic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and thermal stability, are influenced by the nature of the substituents. For instance, thermal analysis of some sulfonamide crystals showed total degradation at temperatures higher than their melting points . The FTIR spectra of these compounds confirm their formation and provide insights into the hydrogen bonding patterns, which are crucial for their biological activity . The compound would likely exhibit similar properties, which would be important for its formulation and therapeutic application.

Relevant Case Studies

While the provided papers do not detail case studies involving the specific compound "this compound," they do discuss the biological evaluation of related sulfonamide derivatives. For example, some sulfonamide derivatives have been evaluated for their inhibitory activity against various isoforms of human carbonic anhydrase, showing subnanomolar to low nanomolar inhibition . Additionally, sulfonamide derivatives have been tested for antibacterial and antifungal activities, with some showing promising results . These studies highlight the potential of sulfonamide derivatives as therapeutic agents and provide a context for the evaluation of the compound .

Eigenschaften

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c20-16(8-11-4-1-2-5-12(11)9-16)10-17-24(21,22)14-7-3-6-13-15(14)19-23-18-13/h1-7,17,20H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKZNXUZQBAUMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

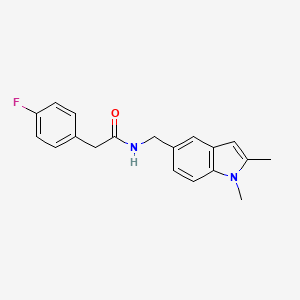

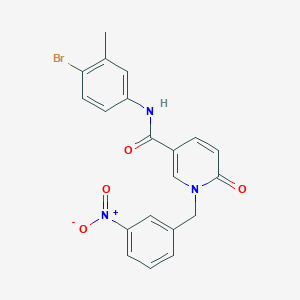

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)

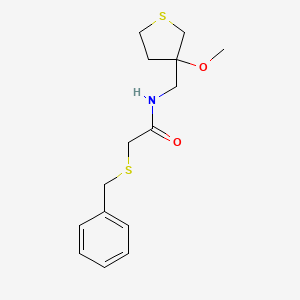

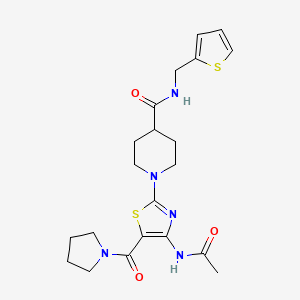

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)

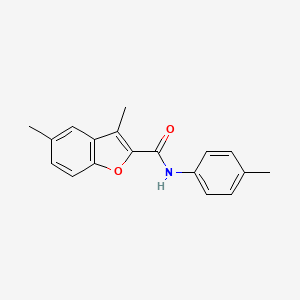

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001319.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)

![N-[amino(imino)methyl]-4-bromobenzenesulfonamide](/img/structure/B3001328.png)

![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)

![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)